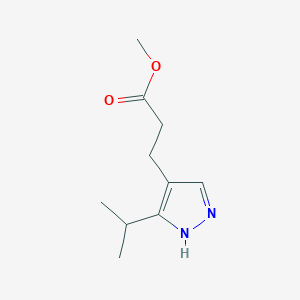
(2-(Thiophen-2-yl)pyridin-4-yl)methanamine
Overview
Description
“(2-(Thiophen-2-yl)pyridin-4-yl)methanamine” is an aromatic amine . It is a part of a novel di (thiophen-2-yl) substituted pyrene-pyridine fluorescent molecular hybrid . This compound has been used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The compound has been synthesized using a multicomponent Chichibabin pyridine synthesis reaction . The synthesis involves the use of a pyrimidine moiety, which exhibits a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular formula of “(2-(Thiophen-2-yl)pyridin-4-yl)methanamine” is C10H12Cl2N2S . The molecular weight is 263.19 .
Chemical Reactions Analysis
The compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Physical And Chemical Properties Analysis
The boiling point of the compound is not available . The density is predicted to be 1.140±0.06 g/cm3 .
Scientific Research Applications
Catalytic Applications : The compound has been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, showing good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Antiosteoclast Activity : A study synthesized a new family of compounds showing moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and disease (Reddy et al., 2012).
Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine, including derivatives of the compound , have been synthesized and screened for anticonvulsant activity, suggesting potential applications in treating seizures (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light : Iron(III) complexes involving this compound have shown unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis, indicating potential applications in photodynamic therapy (Basu et al., 2014).
Chemical Sensing and Metal Ion Detection : The compound has been used in the synthesis of ligands for chemical sensors. These sensors exhibit selectivity towards certain metal ions and have potential applications in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).
DNA Interaction and Anticancer Activity : Studies have explored the use of related compounds in binding with calf-thymus DNA and exhibiting anticancer activity, suggesting their potential as therapeutic agents (Adeleke et al., 2020).
Corrosion Inhibition : Schiff bases based on the compound have been investigated as corrosion inhibitors, showing effectiveness in protecting materials, which is significant in industrial applications (El Aatiaoui et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-thiophen-2-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFBHHGCJBNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Thiophen-2-yl)pyridin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)
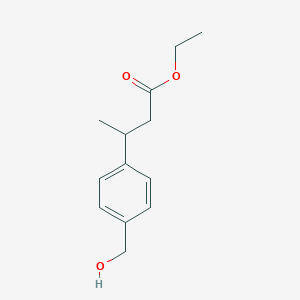

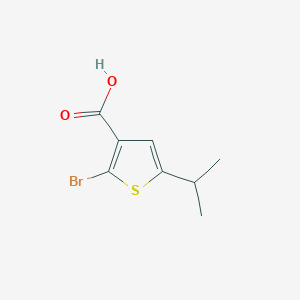
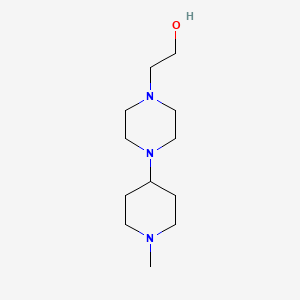

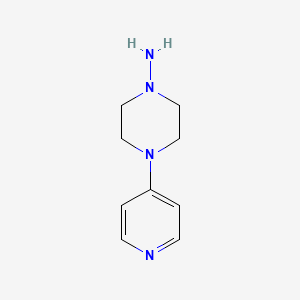
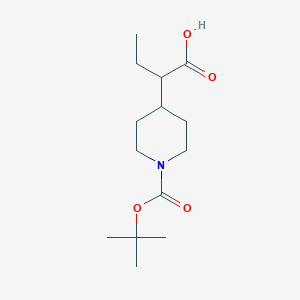
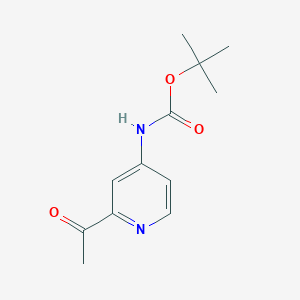
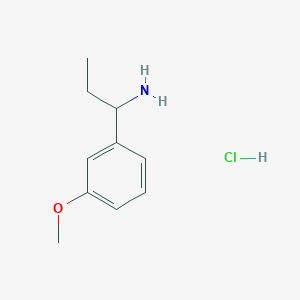
![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)

